Debromohymenialdisine (DBH) is a marine sponge-derived pyrrole alkaloid characterized by a fused pyrrolo[2,3-c]azepin-8-one ring system lacking the alpha-bromine atom found in its closely related analog, hymenialdisine. In procurement and material selection, DBH is primarily sourced for two distinct functional profiles: as a potent, single-digit nanomolar inhibitor of MEK-1 and micromolar inhibitor of checkpoint kinases (Chk1/Chk2) in biochemical assays, and as a highly active natural antifouling agent in marine coatings. Because it provides a non-halogenated structural baseline, DBH is a critical precursor for synthesizing highly selective indoloazepine-based Chk2 inhibitors used in radioprotection research, offering distinct solubility and binding kinetics compared to heavily brominated alternatives[1].
Substituting Debromohymenialdisine with its brominated analog, hymenialdisine (HD), or generic pan-kinase inhibitors fundamentally alters both biochemical selectivity and macroscopic material performance. In kinase profiling, HD acts as a broad-spectrum pan-kinase inhibitor with extreme potency against CDKs and GSK-3β, which introduces severe off-target noise when specifically interrogating Chk1/Chk2 pathways or synthesizing selective radioprotectants. Furthermore, in industrial marine applications, the presence of the bromine atom in HD actively degrades performance against specific macroalgae; DBH demonstrates nearly an order of magnitude higher efficacy against Ulva prolifera spore settlement than HD. Consequently, buyers must procure the exact unbrominated DBH scaffold to ensure target specificity in drug discovery and optimal efficacy in antifouling formulations [1].
In comparative marine antifouling assays evaluating the settlement of Ulva prolifera spores, Debromohymenialdisine significantly outperforms its brominated counterpart. DBH achieves an EC50 of 2.73 µM, whereas hymenialdisine requires an EC50 of 25.6 µM to achieve the same inhibitory effect [1].
| Evidence Dimension | Inhibition of Ulva prolifera spore settlement (EC50) |
| Target Compound Data | 2.73 µM |
| Comparator Or Baseline | Hymenialdisine (25.6 µM) |
| Quantified Difference | ~9.4-fold higher antifouling potency for Debromohymenialdisine. |
| Conditions | Spore settlement assay for Ulva prolifera. |
For industrial buyers formulating marine coatings, DBH provides vastly superior anti-settlement efficacy against problematic green tide macroalgae compared to standard brominated alkaloids.
Biochemical profiling of the Raf/MEK/MAPK cascade demonstrates that Debromohymenialdisine is a remarkably potent inhibitor of MEK-1, exhibiting an IC50 of 6.0 nM. While hymenialdisine is slightly more potent (IC50 = 3.0 nM), DBH successfully arrests the cascade by specifically binding to and inhibiting MAPK phosphorylation by MEK-1 without requiring the alpha-bromine atom [1].
| Evidence Dimension | MEK-1 Kinase Inhibition (IC50) |
| Target Compound Data | 6.0 nM |
| Comparator Or Baseline | Hymenialdisine (3.0 nM) |
| Quantified Difference | DBH retains single-digit nanomolar potency (within a 2-fold margin of HD) despite the absence of the halogen. |
| Conditions | In vitro MEK-1 kinase phosphorylation assay. |
Validates DBH as a highly potent tool for MAPK pathway disruption, ideal for researchers who need to avoid the lipophilicity or off-target CDK/GSK-3 binding associated with brominated analogs.
Debromohymenialdisine serves as a critical unbrominated baseline for checkpoint kinase inhibition, demonstrating an IC50 of 3.0 µM for Chk1 and 3.5 µM for Chk2, alongside a G2 DNA damage checkpoint inhibition IC50 of 8.0 µM in MCF-7 cells [1]. Unlike pan-kinase inhibitors, this specific baseline profile has allowed medicinal chemists to substitute the pyrrole ring with an indole group, generating highly selective indoloazepine Chk2 inhibitors (IC50 ~8-13.5 nM) that protect non-malignant cells from ionizing radiation [2].
| Evidence Dimension | Chk1 and Chk2 Kinase Inhibition (IC50) |
| Target Compound Data | Chk1 = 3.0 µM; Chk2 = 3.5 µM |
| Comparator Or Baseline | Baseline unmodified scaffold vs. synthesized indoloazepine derivatives (IC50 ~8 nM). |
| Quantified Difference | Establishes the exact micromolar baseline required to synthesize nanomolar-potency, radioprotective Chk2-selective derivatives. |
| Conditions | In vitro purified Chk1/Chk2 enzyme assays and MCF-7 cell-based G2 checkpoint assays. |
Procurement of DBH is essential for medicinal chemistry workflows focused on synthesizing selective Chk2 inhibitors for adjuvant radiotherapy, where the unbrominated core is required for structural optimization.
Driven by its ~9.4-fold superiority over hymenialdisine against Ulva prolifera[1], Debromohymenialdisine is an optimal procurement choice for developing non-toxic, natural-product-based marine antifouling paints. It is particularly suited for targeting green tide macroalgae settlement on ship hulls and submerged infrastructure without relying on heavy metals.
Because it provides a clean, unbrominated pyrrolo[2,3-c]azepin-8-one core with established Chk2 affinity (IC50 = 3.5 µM) [3], DBH is the preferred starting material or structural benchmark for synthesizing indoloazepine derivatives. These derivatives are used to selectively inhibit Chk2 and protect healthy tissue from apoptosis during ionizing radiation therapy [4].
With an IC50 of 6.0 nM against MEK-1 [2], DBH is highly effective for in vitro and cell-based assays requiring potent MAPK pathway arrest. It is the compound of choice when researchers need single-digit nanomolar MEK inhibition but wish to avoid the broader pan-kinase interference (such as extreme CDK/GSK-3β suppression) typically caused by brominated analogs like hymenialdisine.